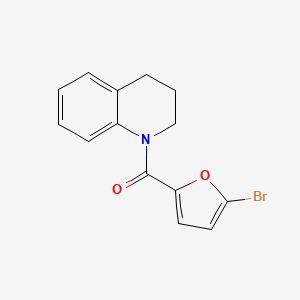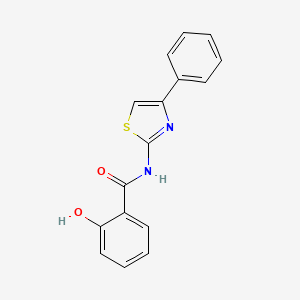![molecular formula C15H13Cl2NO2S B5632407 N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5632407.png)
N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide, also known as CMT-3, is a synthetic compound that belongs to the family of thiosemicarbazones. It has been extensively studied for its potential applications in the field of cancer research due to its ability to inhibit the activity of matrix metalloproteinases (MMPs).
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide inhibits MMP activity by binding to the active site of the enzyme, thereby preventing the degradation of ECM proteins. This leads to the accumulation of ECM proteins around the tumor, which inhibits tumor invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of MMPs, which leads to the accumulation of ECM proteins around the tumor. Physiologically, it reduces tumor growth and metastasis in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide in lab experiments is its ability to inhibit MMP activity, which is a crucial step in tumor invasion and metastasis. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide. One potential direction is the development of more potent MMP inhibitors based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the use of this compound in the treatment of other diseases, such as rheumatoid arthritis, may also be explored.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide involves the reaction of 5-chloro-2-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with 4-chlorobenzoyl chloride. The final step involves the addition of sodium hydroxide to obtain the desired compound.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the activity of MMPs, which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. MMPs are overexpressed in various types of cancer and are associated with tumor invasion and metastasis. Inhibition of MMP activity by this compound has been shown to reduce tumor growth and metastasis in preclinical studies.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-14-7-4-11(17)8-13(14)18-15(19)9-21-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMROKPOQUCNJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(pyridazin-4-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5632330.png)
![N-ethyl-5-{[2-(3-fluorophenyl)-1-azepanyl]carbonyl}-2-pyrimidinamine](/img/structure/B5632336.png)


![N-[(3R*,4S*)-4-cyclopropyl-1-(piperidin-1-ylcarbonyl)pyrrolidin-3-yl]-2-pyridin-2-ylacetamide](/img/structure/B5632351.png)
![1,9-dimethyl-4-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5632353.png)
![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-methoxy-4-phenylpiperidine](/img/structure/B5632361.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5632374.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632382.png)

![(3R*,5S*)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-N'-(4-methylphenyl)piperidine-3,5-dicarboxamide](/img/structure/B5632395.png)
![1-{2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5632401.png)
![N,N-dimethyl-2-[4-(3-methyl-1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B5632421.png)
